molecular formula C17H9N5O B12805597 (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline CAS No. 72499-68-4

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline

Cat. No.: B12805597
CAS No.: 72499-68-4
M. Wt: 299.29 g/mol
InChI Key: DQJYGZSMHOBMOL-UHFFFAOYSA-N
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Description

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline is a complex heterocyclic compound with a molecular formula of C17H9N5O and a molecular weight of 299.2863 . This compound is characterized by its unique structure, which includes fused benzofuran, pyrrole, tetrazole, and quinoxaline rings. Such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research.

Preparation Methods

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Construction of the Pyrrole Ring: Pyrrole rings are often synthesized via Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Tetrazole Formation: Tetrazoles can be synthesized by the cycloaddition of azides with nitriles.

    Quinoxaline Ring Formation: Quinoxalines are typically formed through the condensation of o-phenylenediamine with α-diketones.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the heterocyclic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.

Scientific Research Applications

(1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar compounds include other fused heterocyclic systems such as:

The uniqueness of (1)Benzofuro(3,2-g)pyrrolo(1,2-a)tetrazolo(5,1-c)quinoxaline lies in its combination of these rings, which may confer distinct chemical and biological properties not observed in the individual components.

Properties

CAS No.

72499-68-4

Molecular Formula

C17H9N5O

Molecular Weight

299.29 g/mol

IUPAC Name

10-oxa-14,20,21,22,23-pentazahexacyclo[11.10.0.03,11.04,9.014,18.019,23]tricosa-1(13),2,4,6,8,11,15,17,19,21-decaene

InChI

InChI=1S/C17H9N5O/c1-2-6-15-10(4-1)11-8-14-13(9-16(11)23-15)21-7-3-5-12(21)17-18-19-20-22(14)17/h1-9H

InChI Key

DQJYGZSMHOBMOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C6=NN=NN46

Origin of Product

United States

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